N-(2,5-dimethoxyphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(2,5-DIMETHOXYPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a furyl group, and an isoxazolo[5,4-b]pyridine core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,5-DIMETHOXYPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Isoxazolo[5,4-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Dimethoxyphenyl Group: This step often involves a substitution reaction where the dimethoxyphenyl group is introduced onto the core structure.
Attachment of the Furyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, to attach the furyl group to the core.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N~4~-(2,5-DIMETHOXYPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the dimethoxyphenyl and furyl groups.
Coupling Reactions: These reactions can be used to attach additional functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are used.
Coupling Reactions: Palladium-catalyzed coupling reactions (e.g., Suzuki, Heck) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the compound.
Scientific Research Applications
N~4~-(2,5-DIMETHOXYPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N4-(2,5-DIMETHOXYPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-(3,5-DIMETHOXYPHENYL)-2-{[5-(2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
- **N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-3-(2-FURYL)-2-PROPENAMIDE
Uniqueness
N~4~-(2,5-DIMETHOXYPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its isoxazolo[5,4-b]pyridine core, which is not commonly found in similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H17N3O5 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H17N3O5/c1-11-18-13(10-15(17-5-4-8-27-17)22-20(18)28-23-11)19(24)21-14-9-12(25-2)6-7-16(14)26-3/h4-10H,1-3H3,(H,21,24) |
InChI Key |
MYAIVGITABUJTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
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